4,4'-Di-tert-butyl-2,2'-bipyridine

Electrochemistry Redox Mediators Coordination Chemistry

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) is the definitive bidentate ligand for building benchmark photoredox catalysts like [Ir(ppy)₂(dtbbpy)]PF₆ (TONs >3,800) and selective CO₂-reduction Re catalysts. Its electron-donating tert-butyl groups impart a 150–190 mV cathodic shift in Co(III/II) redox couples and enhanced solubility for solution-processable metal-organic materials. Generic bipyridines cannot replicate this performance. Source high-purity dtbbpy to ensure reproducible catalytic activity, controlled redox behavior, and accelerated materials discovery.

Molecular Formula C18H24N2
Molecular Weight 268.4 g/mol
CAS No. 72914-19-3
Cat. No. B1334720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Di-tert-butyl-2,2'-bipyridine
CAS72914-19-3
Molecular FormulaC18H24N2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C
InChIInChI=1S/C18H24N2/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6/h7-12H,1-6H3
InChIKeyTXNLQUKVUJITMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Di-tert-butyl-2,2'-bipyridine (CAS 72914-19-3): Procurement and Specification for Advanced Catalysis and Coordination Chemistry


4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy, CAS 72914-19-3) is a symmetrically substituted bipyridine derivative featuring two electron-donating tert-butyl groups at the 4,4'-positions. As a bidentate ligand, dtbbpy forms robust coordination complexes with a broad spectrum of transition metals, including iridium, ruthenium, rhenium, nickel, and cobalt [1]. The compound is a staple in academic and industrial laboratories for applications ranging from homogeneous catalysis and photoredox transformations to materials science and electrochemical sensing . Its unique steric and electronic profile confers distinct advantages over unsubstituted and other 4,4'-disubstituted bipyridine analogs, directly influencing complex stability, redox behavior, and catalytic performance.

Procurement Insight: Why 4,4'-Di-tert-butyl-2,2'-bipyridine Cannot Be Directly Substituted by Unsubstituted Bipyridine or Other 4,4'-Analogs


Generic or in-class substitution of 4,4'-di-tert-butyl-2,2'-bipyridine with simpler analogs like 2,2'-bipyridine or even 4,4'-dimethyl-2,2'-bipyridine is not feasible for applications demanding specific electrochemical and catalytic outcomes. The tert-butyl substituents are not merely inert solubilizing groups; they are potent electron-donating entities that significantly modulate the electronic density on the bipyridine core and the coordinated metal center. This electronic perturbation directly translates into quantifiable shifts in formal redox potentials, altered kinetics of electron transfer, and, critically, dramatic differences in catalytic activity and product selectivity [1][2]. Furthermore, the steric bulk of the tert-butyl groups provides kinetic stabilization to metal complexes, influencing their persistence and performance under reaction conditions in ways that smaller or electronically distinct substituents cannot replicate [1]. Relying on a different bipyridine ligand will lead to a different metal complex with fundamentally altered, and often inferior, performance characteristics in the intended application.

Quantitative Differentiation Guide: 4,4'-Di-tert-butyl-2,2'-bipyridine vs. Closest Analogs


Redox Potential Tuning: A 150-190 mV Negative Shift Relative to Unsubstituted Bipyridine

In a direct head-to-head electrochemical comparison of homoleptic cobalt tris(bipyridine) complexes, the substitution of 2,2'-bipyridine with 4,4'-di-tert-butyl-2,2'-bipyridine resulted in a substantial negative shift in the formal Co(III/II) redox potential [1]. This is a direct consequence of the strong electron-donating nature of the tert-butyl groups.

Electrochemistry Redox Mediators Coordination Chemistry

Superior Catalytic Performance: Re-dtbbpy Complex Outperforms Methyl and Dimethoxy Analogs in CO2 Reduction

A systematic study of five Re(bipy)(CO)3Cl complexes identified the 4,4'-di-tert-butyl-2,2'-bipyridine derivative as the optimal catalyst for the reduction of CO2 to CO [1]. The catalyst demonstrated a near-quantitative Faradaic efficiency (ηCO) and a high second-order rate constant for the catalytic step, significantly outperforming the 4,4'-dimethyl and 4,4'-dimethoxy analogs.

CO2 Reduction Homogeneous Catalysis Rhenium Complexes

Quantifiable Redox Tuning: A 150-190 mV Negative Shift Relative to Unsubstituted Bipyridine

The introduction of the electron-donating tert-butyl groups at the 4,4'-positions of 2,2'-bipyridine leads to a predictable and quantifiable negative shift in the formal redox potential of its cobalt complexes. This behavior is consistent across a series of substituted bipyridines and is in line with Hammett substituent parameters [1].

Electrochemistry Redox Mediators Coordination Chemistry

High Analytical Purity Specification for Reproducible Research

Commercially available 4,4'-di-tert-butyl-2,2'-bipyridine is routinely supplied with a guaranteed minimum purity of 98.0% as determined by gas chromatography (GC), with melting point specifications of 159.0–163.0 °C .

Analytical Chemistry Procurement Quality Control

High-Impact Application Scenarios for 4,4'-Di-tert-butyl-2,2'-bipyridine


Design of High-Efficiency Molecular Catalysts for CO2 Reduction

The demonstrated superiority of the Re(dtbbpy)(CO)3Cl complex over its methyl and methoxy analogs for selective CO production [1] positions dtbbpy as the preferred ligand scaffold for developing next-generation molecular catalysts for carbon dioxide reduction. Procurement of high-purity dtbbpy is the first step in synthesizing and evaluating new catalyst families for this critical application.

Precise Tuning of Redox Potentials in Electron-Transfer Mediators

The quantifiable 150-190 mV cathodic shift in the Co(III/II) redox couple, relative to unsubstituted bipyridine [2], provides a powerful tool for synthetic chemists and electrochemists. By incorporating dtbbpy, researchers can rationally lower the operating potential of a redox mediator or catalyst, a crucial requirement for applications such as overcharge protection in batteries, photoredox catalysis with milder driving forces, and matching energy levels in dye-sensitized solar cells.

Benchmarking and Development of Novel Photoredox Catalysts

The iridium complex [Ir(ppy)2(dtbbpy)]PF6 is a widely recognized benchmark in the field of photoredox catalysis [3]. Its performance, including reported turnover numbers exceeding 3,800 in certain borylation reactions [4], sets a standard against which new catalysts are measured. For researchers developing novel photosensitizers and metallaphotoredox systems, acquiring dtbbpy is essential for synthesizing this key reference complex to ensure fair and reproducible comparative studies.

Synthesis of Soluble Coordination Polymers and Molecular Wires

The increased solubility imparted by the lipophilic tert-butyl groups, enabling dissolution in common organic solvents like DMSO, ethyl acetate, and methanol , is critical for the solution-based synthesis and processing of extended metal-organic structures. This property has been exploited to create soluble rhodium-based molecular wires, demonstrating the ligand's utility in materials science where solubility and processability are paramount [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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